molecular formula C15H22ClNO B1606679 4-chloro-N,N-bis(2-methylpropyl)benzamide CAS No. 7461-44-1

4-chloro-N,N-bis(2-methylpropyl)benzamide

Cat. No.: B1606679
CAS No.: 7461-44-1
M. Wt: 267.79 g/mol
InChI Key: FFNBQOLSGGJVSO-UHFFFAOYSA-N
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Description

4-Chloro-N,N-bis(2-methylpropyl)benzamide is a benzamide derivative featuring a chloro substituent at the para position of the benzene ring and two branched 2-methylpropyl (isobutyl) groups attached to the nitrogen atom.

Properties

IUPAC Name

4-chloro-N,N-bis(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-11(2)9-17(10-12(3)4)15(18)13-5-7-14(16)8-6-13/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNBQOLSGGJVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323850
Record name 4-chloro-N,N-bis(2-methylpropyl)benzamide
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Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-44-1
Record name 4-Chloro-N,N-bis(2-methylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7461-44-1
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Record name NSC 404996
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Record name NSC404996
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Record name 4-chloro-N,N-bis(2-methylpropyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-bis(2-methylpropyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with N,N-bis(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-bis(2-methylpropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N,N-bis(2-methylpropyl)benzamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-bis(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzamide core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
4-Chloro-N,N-bis(2-methylpropyl)benzamide C₁₅H₂₁ClNO ~266.45* N,N-diisobutyl, 4-Cl High lipophilicity; potential crystallinity challenges
4-Chloro-N,N-diisopropylbenzamide C₁₃H₁₈ClNO 239.74 N,N-diisopropyl, 4-Cl Lower steric hindrance; commercial availability
N,N-Diisobutyl-4-nitrobenzamide C₁₅H₂₂N₂O₃ 278.35 N,N-diisobutyl, 4-NO₂ Strong electron-withdrawing nitro group; higher reactivity
4-Chloro-N-(2-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 261.71 N-2-methoxyphenyl, 4-Cl Enhanced hydrogen bonding via methoxy group
4-Chloro-N,N-bis(2-cyanoethyl)benzamide C₁₂H₁₂ClN₂O 196.82 N,N-bis(2-cyanoethyl), 4-Cl Polar cyano groups; improved aqueous solubility

*Calculated based on structural inference.

Electronic and Steric Effects

  • Chloro vs. Nitro Substituents : The nitro group in N,N-diisobutyl-4-nitrobenzamide (C₁₅H₂₂N₂O₃) is a stronger electron-withdrawing group than chlorine, reducing electron density on the benzene ring. This makes the nitro derivative less reactive in electrophilic substitutions but more prone to reduction reactions .
  • Alkyl Chain Branching : The diisobutyl groups in the target compound increase steric hindrance compared to diisopropyl analogs (e.g., 4-chloro-N,N-diisopropylbenzamide). This may reduce crystallization efficiency, as observed in structural studies using software like SHELX and Mercury .

Solubility and Lipophilicity

  • The diisobutyl groups in the target compound enhance lipophilicity (logP ~4.5 estimated), making it less water-soluble than the diisopropyl analog (logP ~3.8) or the polar 4-chloro-N,N-bis(2-cyanoethyl)benzamide (logP ~1.2) .
  • The methoxyphenyl derivative (C₁₄H₁₂ClNO₂) exhibits moderate solubility in organic solvents due to hydrogen bonding from the methoxy group .

Crystallographic and Structural Insights

  • For example, 4-chloro-N-(2-methoxyphenyl)benzamide forms hydrogen-bonded dimers in the solid state, whereas bulky diisobutyl groups may disrupt such packing, leading to amorphous phases .

Biological Activity

4-chloro-N,N-bis(2-methylpropyl)benzamide is a synthetic compound characterized by its molecular formula C15H22ClNOC_{15}H_{22}ClNO and a molecular weight of approximately 267.79 g/mol. This compound is notable for its unique structure, which includes two isobutyl groups that may influence its biological activity and chemical reactivity. The compound is synthesized through the reaction of 4-chlorobenzoyl chloride with N,N-bis(2-methylpropyl)amine, typically in the presence of a base such as triethylamine.

The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. The chloro group and the benzamide core are critical for binding to these targets, leading to modulation of their activity, which can result in therapeutic effects such as anti-inflammatory and analgesic properties.

Enzyme Inhibition Studies

Research has indicated that this compound may serve as an enzyme inhibitor, which is particularly relevant in pharmacological applications. Studies have shown that compounds with similar structures can inhibit specific enzyme activities, suggesting that this compound might exhibit similar properties.

Case Studies

  • In Vitro Assays : Various in vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, assays involving protein-ligand interactions demonstrate that structural modifications can significantly affect binding affinity and specificity.
  • Toxicological Assessments : Toxicity studies have been performed on similar carboxamides to establish structure-activity relationships (SAR). These studies reveal trends indicating that certain structural features enhance or diminish biological activity, which could be applicable to this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-chloro-N,N-dimethylbenzamideTwo methyl groupsModerate enzyme inhibition
4-chloro-N,N-diethylbenzamideTwo ethyl groupsLower toxicity
This compound Two isobutyl groupsPotential anti-inflammatory effects

The unique presence of two isobutyl groups in this compound distinguishes it from other similar compounds, potentially leading to different biological interactions and therapeutic applications.

Applications in Medicine and Industry

This compound has potential applications in:

  • Pharmaceutical Development : Investigated for its therapeutic properties, particularly in pain management and inflammation.
  • Chemical Synthesis : Used as an intermediate in the synthesis of more complex organic molecules, contributing to various industrial processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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